molecular formula C16H15IN2O4 B5216444 N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

Cat. No.: B5216444
M. Wt: 426.21 g/mol
InChI Key: HMJBJSCWCGMRDD-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is a complex organic compound that features a furan ring, an iodobenzamide moiety, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition is achieved through the formation of a stable complex with the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is unique due to its combination of a furan ring, an iodobenzamide moiety, and a hydroxyethylamino group.

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O4/c17-13-6-2-1-5-12(13)15(21)19-14(16(22)18-7-8-20)10-11-4-3-9-23-11/h1-6,9-10,20H,7-8H2,(H,18,22)(H,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJBJSCWCGMRDD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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